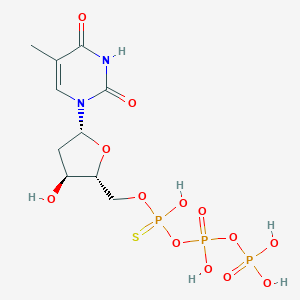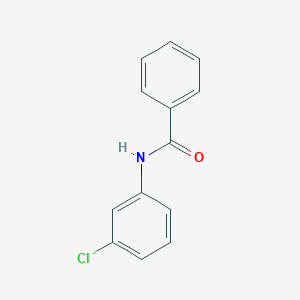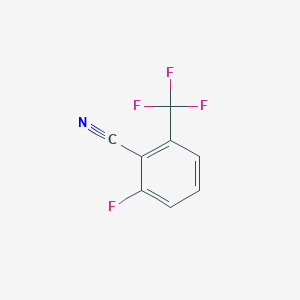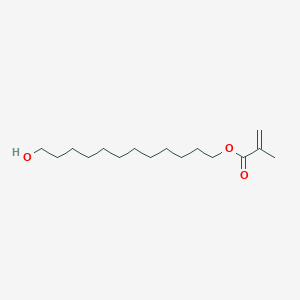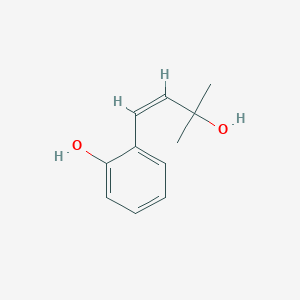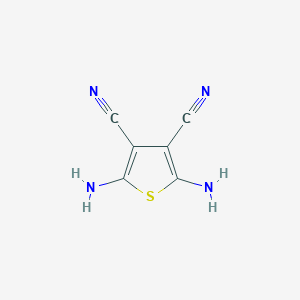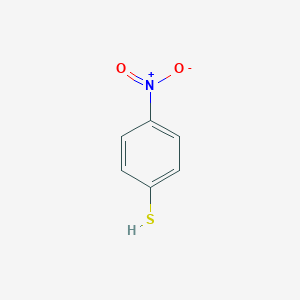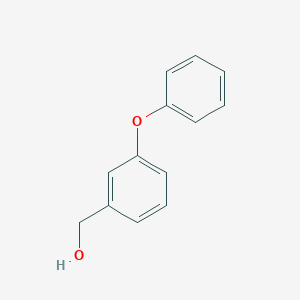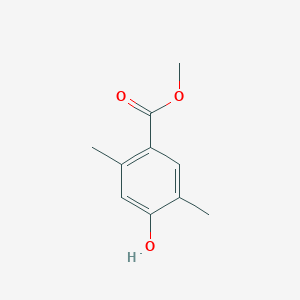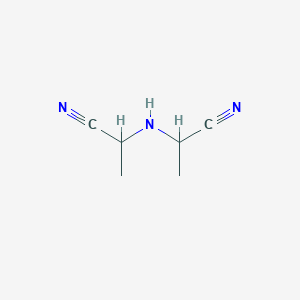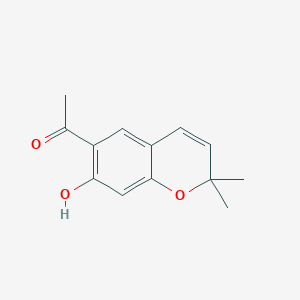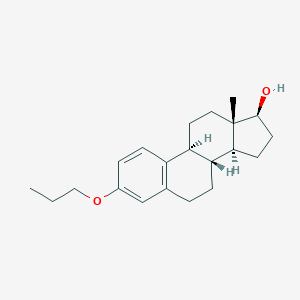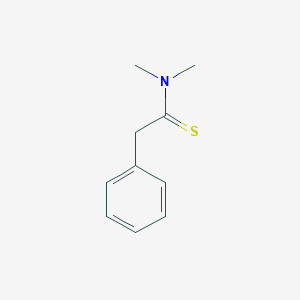
Dimethyl 2,2-dimethylhexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2-dimethylhexanedioate, commonly known as DMDO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDO is a colorless, odorless, and stable liquid that is soluble in both water and organic solvents. It has been used in various fields of research, including organic synthesis, catalysis, and material science.
作用机制
DMDO acts as a strong oxidizing agent due to the presence of the tert-butyl hydroperoxide group. It can abstract hydrogen atoms from various organic compounds, leading to the formation of free radicals. These free radicals can then react with oxygen to form peroxides, which can further react with other organic compounds. This mechanism of action makes DMDO a powerful oxidizing agent that can be used in various chemical reactions.
生化和生理效应
DMDO has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent that can cause oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. Therefore, caution should be exercised when handling DMDO.
实验室实验的优点和局限性
DMDO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a powerful oxidizing agent that can be used in various chemical reactions. However, DMDO has some limitations. It is a hazardous compound that requires proper handling and disposal. Additionally, it can cause oxidative stress in cells, which can affect the outcome of experiments.
未来方向
There are several future directions for DMDO research. One potential application is in the synthesis of new organic compounds with unique properties. DMDO can be used as a powerful oxidizing agent to generate free radicals, which can then react with other organic compounds to form new products. Additionally, DMDO can be used as a catalyst in various reactions, which can lead to the development of new synthetic methods. Another future direction is in the modification of the surface properties of materials. DMDO can be used to modify the surface properties of materials, such as polymers and metals, which can lead to the development of new materials with unique properties. Finally, more research is needed to understand the biochemical and physiological effects of DMDO. This can help in the development of proper safety protocols for handling DMDO and in the identification of potential health risks associated with its use.
In conclusion, DMDO is a valuable compound that has been widely used in scientific research. It has unique properties that make it a powerful oxidizing agent and a useful catalyst. However, caution should be exercised when handling DMDO due to its hazardous nature. Further research is needed to fully understand the potential applications and health risks associated with DMDO.
合成方法
DMDO can be synthesized by the reaction of dimethyl adipate and tert-butyl hydroperoxide in the presence of a catalyst. The reaction takes place at room temperature and produces DMDO as the main product. This method is simple, efficient, and cost-effective, making it a popular choice for DMDO synthesis.
科学研究应用
DMDO has been used in numerous scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a powerful oxidizing agent in the synthesis of various organic compounds, such as alcohols, ketones, and carboxylic acids. DMDO has also been used as a catalyst in various reactions, such as epoxidation, hydroxylation, and oxidation of alkenes. Additionally, DMDO has been used in material science to modify the surface properties of materials, such as polymers and metals.
属性
CAS 编号 |
17219-21-5 |
|---|---|
产品名称 |
Dimethyl 2,2-dimethylhexanedioate |
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
InChI 键 |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
规范 SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
其他 CAS 编号 |
17219-21-5 |
同义词 |
2,2-Dimethylhexanedioic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



